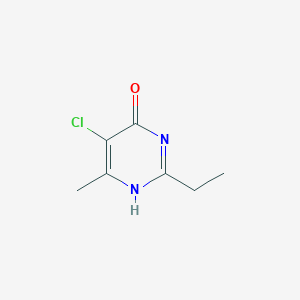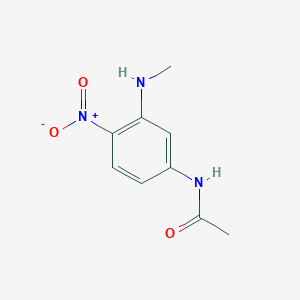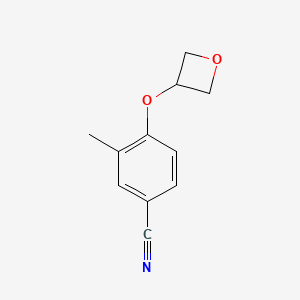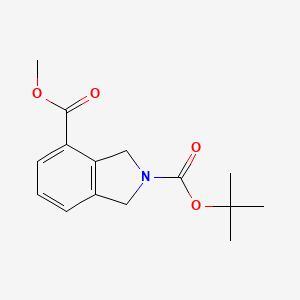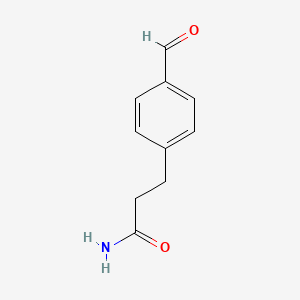
3-(4-Formylphenyl)propanamide
Overview
Description
3-(4-Formylphenyl)propanamide: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a formyl group (–CHO) attached to the fourth carbon of the benzene ring and a propanamide group (–CH2CH2CONH2) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 4-formylbenzaldehyde.
Reaction with Propionyl Chloride: The 4-formylbenzaldehyde undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(4-formylphenyl)propanoic acid.
Amidation: The 3-(4-formylphenyl)propanoic acid is then converted to this compound through an amidation reaction using ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Formylphenyl)propanamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with concentrated sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(4-Carboxyphenyl)propanamide.
Reduction: 3-(4-Hydroxymethylphenyl)propanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-(4-Formylphenyl)propanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of formyl and amide groups on biological activity. It may also be used in the development of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)propanamide depends on its specific application. In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition, while the amide group can form hydrogen bonds and interact with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
3-(4-Hydroxymethylphenyl)propanamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
3-(4-Carboxyphenyl)propanamide: Similar structure but with a carboxyl group instead of a formyl group.
3-(4-Methylphenyl)propanamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness: 3-(4-Formylphenyl)propanamide is unique due to the presence of both a formyl group and an amide group, which confer distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization through oxidation, reduction, and nucleophilic addition reactions, while the amide group provides stability and the ability to form hydrogen bonds.
Properties
IUPAC Name |
3-(4-formylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(13)6-5-8-1-3-9(7-12)4-2-8/h1-4,7H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCQJKVIQOFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


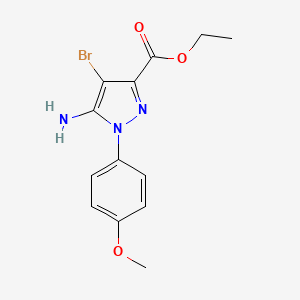
![7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B7951968.png)
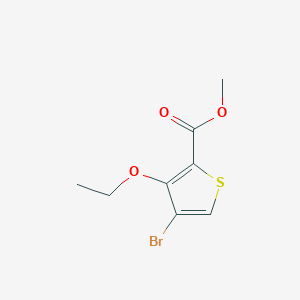
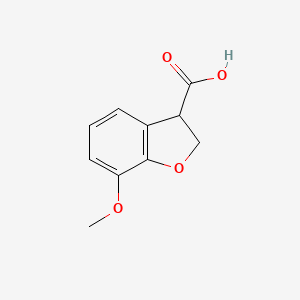
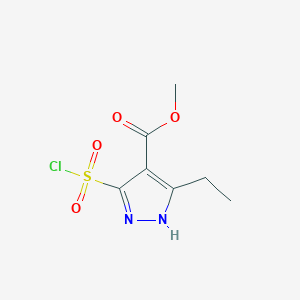
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951992.png)
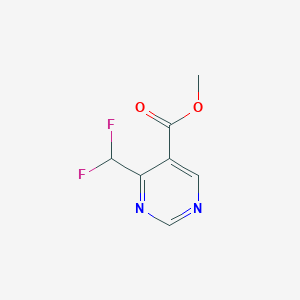
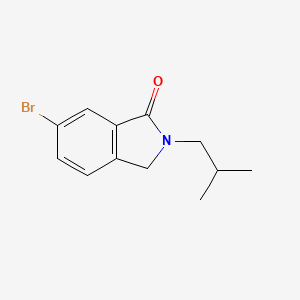
![2-Phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B7952016.png)

